molecular formula C7H4ClN3O2 B1387737 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 914206-75-0

6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Cat. No.: B1387737
CAS No.: 914206-75-0
M. Wt: 197.58 g/mol
InChI Key: OMMFRAJZXXJIMG-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4ClN3O2 . It is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The compound is notable for its chlorine substituent at the 6-position and a carboxylic acid group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with a suitable pyrimidine derivative in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is valuable in the development of new materials .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Its derivatives are being explored for their anti-inflammatory, antiviral, and anticancer activities .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine substituent and carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position and the carboxylic acid group at the 2-position make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from similar compounds .

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMFRAJZXXJIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652820
Record name 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914206-75-0
Record name 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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